ethyl 2-[[5-cyano-4-(5-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Description
Ethyl 2-[[5-cyano-4-(5-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate is a heterocyclic compound featuring a fused pyridine-thiophene scaffold. Its structure includes:
- A 3,4-dihydro-1H-pyridin-2-one core substituted with a cyano group at position 3.
- A 5-methylthiophen-2-yl moiety at position 2.
- A sulfanylacetate ester group at position 4.
This compound is synthesized via multi-step reactions involving cyclocondensation of malononitrile or ethyl cyanoacetate with sulfur-containing precursors, as seen in analogous syntheses of thiophene-pyridine hybrids .
Properties
IUPAC Name |
ethyl 2-[[5-cyano-4-(5-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-3-20-14(19)8-21-15-11(7-16)10(6-13(18)17-15)12-5-4-9(2)22-12/h4-5,10H,3,6,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVACVBDVLXOAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(S2)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[5-cyano-4-(5-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 280.31 g/mol. Its structure features a pyridine ring, a thiophene moiety, and a cyano group, which are often associated with various biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Many pyridine derivatives have shown effectiveness against various bacterial and fungal strains. For instance, studies have reported significant antimicrobial effects against Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Compounds with similar structures have been evaluated for their cytotoxic effects on tumor cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that certain derivatives exhibit promising IC50 values, suggesting potential as anticancer agents .
- Anti-inflammatory Effects : Some derivatives have been recognized for their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : Some derivatives act as antagonists at specific receptors such as adenosine receptors, which play roles in inflammation and tumor growth.
- Oxidative Stress Reduction : The antioxidant properties of these compounds may contribute to their anti-inflammatory effects by reducing oxidative stress in cells.
Case Studies
A study published in the Egyptian Journal of Chemistry explored the synthesis and biological evaluation of various pyridine derivatives, revealing that some exhibited high antimicrobial and cytotoxic activities against selected strains and cancer cell lines . Another investigation highlighted the anticancer potential of related compounds through their ability to induce apoptosis in tumor cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three analogs derived from the evidence.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Findings
Structural Diversity in Sulfur-Containing Moieties: The target compound and 849484-61-3 both utilize sulfanyl-linked side chains (acetate ester vs. acetamide). The ester group in the target may enhance membrane permeability compared to the acetamide in 849484-61-3, which could favor target binding in hydrophobic pockets . Haloxyfop’s phenoxypropanoate ester (herbicide) contrasts with the target’s pyridine-thiophene core, highlighting how sulfur placement dictates application: agrochemical vs. pharmaceutical .
In contrast, 7b’s diaminothiophene core offers electron-rich sites for hydrogen bonding, which may explain its antimicrobial activity .
Synthetic Strategies: The target and 7b share a sulfur-mediated cyclocondensation step using ethyl cyanoacetate or malononitrile, suggesting scalability for analogs . However, 849484-61-3 employs tetrazole-thiol coupling, a method less common in dihydropyridine synthesis .
Functional Group Trade-offs: Replacing the cyano group in the target with amino groups (as in 7b) reduces electrophilicity but introduces hydrogen-bond donors, altering bioavailability and target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
